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Compound of Interest

Compound Name:
Methyl 5-hydroxy-2-

(trifluoromethyl)benzoate

Cat. No.: B8250820

Get Quote

CAS Number: 1261852-24-7 Molecular Formula: C₉H₇F₃O₃ Molecular Weight: 220.15 g/mol [1]

[2]

Executive Technical Summary
Methyl 5-hydroxy-2-(trifluoromethyl)benzoate is a bifunctional aromatic intermediate

characterized by a "push-pull" solubility behavior.[1] Its physicochemical profile is dominated by

three competing moieties:

The Phenolic Hydroxyl (-OH) at C5: Acts as a hydrogen bond donor (HBD), conferring

solubility in polar protic and aprotic solvents.

The Trifluoromethyl Group (-CF₃) at C2: A strongly lipophilic, electron-withdrawing group that

enhances solubility in chlorinated and aromatic hydrocarbons while reducing water solubility.

[1]

The Methyl Ester (-COOCH₃) at C1: A hydrogen bond acceptor (HBA) that facilitates

solubility in esters and ethers.
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Critical Insight: The para relationship between the electron-withdrawing -CF₃ group and the

phenolic -OH significantly increases the acidity of the phenol compared to non-fluorinated

analogs.[1] This acidity modulation impacts solubility in basic media and must be managed to

prevent unintended phenolate formation during extraction.

Predicted Solubility Profile
In the absence of empirical values in public databases for this specific CAS, the following

solubility map is derived from Hansen Solubility Parameters (HSP) and Structure-Property

Relationship (SPR) analysis of analogous fluorinated benzoates.

Solubility Heatmap
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Solvent Class
Representative
Solvent

Solubility
Prediction

Interaction
Mechanism

Process
Application

Chlorinated
Dichloromethane

(DCM)

High (>100

mg/mL)

Dipole-dipole;

Dispersion forces

with -CF₃.[1]

Primary

extraction

solvent;

Chromatography

loading.

Esters
Ethyl Acetate

(EtOAc)

High (>80

mg/mL)

H-bonding

(Solvent C=O[1]

↔ Solute -OH).

Crystallization

solvent; Reaction

medium.

Alcohols
Methanol

(MeOH)

High (>100

mg/mL)

Strong H-

bonding

(Donor/Acceptor)

.

Warning: Risk of

transesterificatio

n under

basic/acidic

conditions.

Ethers THF, MTBE
High (>60

mg/mL)

H-bond

acceptance from

phenolic -OH.[1]

Reaction solvent

(e.g.,

Mitsunobu).

Aromatics Toluene
Moderate (20–50

mg/mL)

-

stacking;

Dispersion.[1]

Ideal

Recrystallization

Solvent (High

S with temp).

Alkanes
Hexane,

Heptane
Low (<5 mg/mL)

Lack of polar

interactions.

Anti-solvent for

precipitation.

Aqueous Water (pH 7) Insoluble

Hydrophobic

effect of -CF₃

dominates.[1]

Wash phase for

salt removal.

Thermodynamic Logic
The trifluoromethyl group increases the LogP (partition coefficient) by approximately +1.2 units

relative to the non-fluorinated analog. While the phenolic -OH lowers LogP, the net effect of the
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-CF₃ and ester groups retains significant lipophilicity.[1] Consequently, this compound behaves

as a Type II Lipophile: soluble in organic media but requiring polar functional group interactions

for optimal dissolution.

Experimental Protocols
As a researcher, relying on predicted data is insufficient for GLP/GMP workflows. The following

protocols provide a self-validating system to determine exact solubility limits.

Protocol A: The Saturation Shake-Flask Method
(Standard)
Objective: Determine thermodynamic solubility equilibrium at 25°C.

Preparation: Weigh 50 mg of Methyl 5-hydroxy-2-(trifluoromethyl)benzoate into a 4 mL

glass vial.

Solvent Addition: Add 250 µL of the target solvent.

Observation:

If dissolved: Solubility is >200 mg/mL. Stop.

If undissolved: Continue to step 4.

Agitation: Cap the vial and place it on an orbital shaker (500 rpm) at 25°C for 24 hours.

Equilibration: Allow the suspension to settle for 4 hours.

Sampling: Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required due

to solvent compatibility).

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

Protocol B: Dynamic Visual Solubility (For
Recrystallization)
Objective: Identify the metastable zone width (MSZW) for purification.
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Suspend 100 mg of compound in 1 mL of Toluene.

Heat to reflux (110°C). Note if dissolution occurs.

If insoluble, add Toluene in 0.5 mL increments until clear.

Cool slowly to 25°C.

Result: If crystals form upon cooling, Toluene is a viable single-solvent system.[1] If oiling out

occurs, switch to a binary system (e.g., DCM/Hexane).

Process Engineering & Purification Strategy
Recrystallization Workflow
The presence of the -CF₃ group often lowers the melting point compared to non-fluorinated

analogs, increasing the risk of "oiling out" during crystallization.[1]

Recommended System:Dichloromethane (Solvent) / Hexane (Anti-solvent).

Rationale: The compound is highly soluble in DCM. Hexane is miscible with DCM but

precipitates the fluorinated ester.

Procedure: Dissolve in minimum DCM at RT. Add Hexane dropwise until turbidity persists.

Cool to -20°C.

Acidity & Extraction Caution
The -CF₃ group at the C2 position (para to the C5 hydroxyl) exerts a strong electron-

withdrawing inductive effect (-I), significantly lowering the pKa of the phenolic proton (estimated

pKa ~7.5–8.0 vs. 10 for phenol).[1]

Risk: Washing an organic solution of this compound with 1M NaOH or even saturated

Na₂CO₃ may result in deprotonation and loss of the product into the aqueous phase.[1]

Mitigation: Use acidic or neutral water washes (e.g., dilute HCl or Brine) to maintain the

protonated, organic-soluble form.[1]
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Visualizing the Solubility Logic
The following diagram illustrates the decision matrix for solvent selection based on the

compound's functional group interactions.

Methyl 5-hydroxy-2-(trifluoromethyl)benzoate

CF3 Group (C2)
(Lipophilic / EWG)

Phenolic OH (C5)
(H-Bond Donor / Acidic)

Methyl Ester (C1)
(H-Bond Acceptor)

Hexane/Heptane
(Low Solubility)

Weak Dispersion

DCM / Chloroform
(High Solubility)

Strong Solvation

Methanol / Ethanol
(High Solubility)

H-Bonding

Basic Aqueous (NaOH)
(Soluble as Salt)

Deprotonation (pKa ~8)Dipole Interactions

Recrystallization Strategy:
Use DCM/Hexane or Toluene

Click to download full resolution via product page

Figure 1: Solubility interaction map detailing the influence of functional groups on solvent

compatibility and process selection.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Methyl para hydroxy benzoate | Sigma-Aldrich [sigmaaldrich.com]

To cite this document: BenchChem. [Solubility Profiling & Process Engineering: Methyl 5-
hydroxy-2-(trifluoromethyl)benzoate[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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engineering-methyl-5-hydroxy-2-trifluoromethyl-benzoate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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